N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure that includes an acetylamino group, a benzofuran ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the acetylamino and acetamide groups. Common synthetic routes may involve the use of reagents such as acetic anhydride, isopropyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The acetylamino and acetamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: A simpler analog with similar functional groups but lacking the benzofuran ring.
4-acetamidoaniline: Another related compound with an acetamido group attached to an aniline ring.
Uniqueness
N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups and the presence of the benzofuran ring
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)15-4-9-20-19(10-15)16(12-26-20)11-21(25)23-18-7-5-17(6-8-18)22-14(3)24/h4-10,12-13H,11H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
JCXJMLLLQUFPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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